2-Chloro-4-pyrrol-1-ylpyrimidine
Description
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-4-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C8H6ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h1-6H |
InChI Key |
WJYMFGUHGQLNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Method Based on α-Alkylation, Cyclization, and Chlorination (Prior Art)
- Process : Starts with diethyl malonate and allyl bromide undergoing α-alkylation, followed by cyclization with amidine to form a bislactam ring. Subsequent chlorination with phosphorus oxychloride yields a dichloropyrimidine intermediate. Oxidation with potassium osmate hydrate and sodium periodate introduces an aldehyde group, which finally reacts with ammonia to produce the target compound.
- Yield : Approximately 45.8% total yield.
- Drawbacks : Uses large amounts of phosphorus oxychloride generating significant acidic waste; expensive and difficult-to-recover osmium and periodate oxidants; multiple steps and complex operations limit industrial scalability.
Method Using Cyanoacetate, Bromoacetaldehyde Diethyl Acetal, and Thiourea (CN102526087A)
- Process : Cyanoacetate undergoes α-alkylation with bromoacetaldehyde diethyl acetal catalyzed by potassium carbonate and sodium iodide. The product cyclizes with thiourea under alkaline conditions. Hydrolysis of acetal and condensation follows. Raney nickel catalyzes desulfurization, and phosphorus oxychloride chlorinates the intermediate to yield the product.
- Yield : Total yield approximately 37.7%.
- Drawbacks : Use of Raney nickel causes strong odor and safety concerns; phosphorus oxychloride use leads to wastewater and environmental issues; process complexity and hazards limit green chemistry compliance.
Method Using Cyanoacetate, Bromoacetaldehyde Diethyl Acetal, and Amidine (CN104860950A)
- Process : Cyanoacetate reacts with bromoacetaldehyde diethyl acetal under sodium hydride catalysis to form an alkylated intermediate. Cyclization with acetic acid amidine under alkaline conditions, acetal hydrolysis under acidic conditions, pH adjustment, and intramolecular condensation produce the intermediate. Chlorination with phosphorus oxychloride completes the synthesis.
- Yield : Less than 35% total yield.
- Drawbacks : Sodium hydride is hazardous and inconvenient; phosphorus oxychloride use remains problematic environmentally; low yield and operational difficulties.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Environmental Impact | Operational Complexity | Notes |
|---|---|---|---|---|---|---|
| α-Alkylation + Cyclization + Chlorination | Diethyl malonate, allyl bromide | Phosphorus oxychloride, osmium catalyst | ~45.8 | High waste acid, expensive oxidants | Multi-step, complex | Not industrially favorable |
| Cyanoacetate + Bromoacetaldehyde Diethyl Acetal + Thiourea | Cyanoacetate, bromoacetaldehyde diethyl acetal, thiourea | Raney Ni, phosphorus oxychloride | ~37.7 | Strong odor, hazardous, wastewater | Multi-step, safety concerns | Limited green chemistry compliance |
| Cyanoacetate + Bromoacetaldehyde Diethyl Acetal + Amidine | Cyanoacetate, bromoacetaldehyde diethyl acetal, amidine | Sodium hydride, phosphorus oxychloride | <35 | Hazardous reagents, wastewater | Multi-step, safety issues | Low yield, operational difficulty |
| Pyrimidine Ring Derivatives | 5-allyl-4,6-dichloropyrimidine | Ozone | ~66 | Ozone side reactions, expensive materials | Moderate steps | High cost, byproducts |
| Condensation + Cyclization with Dichloroacrylonitrile | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate | Lewis acids, sodium methoxide | High (not explicitly stated but superior) | Low waste, green process | Simple, fewer steps | Industrially favorable, cost-effective |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-pyrrol-1-ylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-pyrrol-1-ylpyrimidine .
Scientific Research Applications
2-Chloro-4-pyrrol-1-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-4-pyrrol-1-ylpyrimidine involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, leading to the inhibition of enzymatic activity or modulation of receptor functions. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Chloro-4-pyrrol-1-ylpyrimidine with three pyridine-based analogs and one pyrimidine derivative, as identified in recent literature. Key differences in structure, reactivity, and applications are highlighted.
Table 1: Structural and Functional Comparison
*Similarity scores (0.88–0.95) derived from structural alignment algorithms in .
†Estimated molecular weights based on substituent addition to pyridine core.
‡Exact molecular weight from .
Key Comparative Insights
Core Heterocycle Differences
- Pyrimidine vs. Pyridine : The pyrimidine core (two nitrogen atoms) in 2-Chloro-4-pyrrol-1-ylpyrimidine is more electron-deficient than pyridine (one nitrogen), influencing its reactivity in cross-coupling and nucleophilic substitution reactions . Pyrimidines are often prioritized in drug design due to their resemblance to nucleic acid bases.
- Pyrazole-Pyrimidine Hybrid () : The compound 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine combines pyrimidine with a pyrazole group, enabling unique hydrogen-bonding interactions and enhanced bioactivity in kinase inhibition studies .
Substituent Effects
- Pyrrol-1-yl (Target Compound) : The aromatic pyrrole ring provides moderate electron-withdrawing effects and planar geometry, favoring π-π stacking in protein binding .
- Butylamine (Pyridine Analog) : The linear alkyl chain enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Diethylamino (Pyridine Analog): The strong electron-donating diethylamino group activates the pyridine ring toward electrophilic substitution, useful in further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
